![molecular formula C7H11Br B2563632 2-溴螺[3.3]庚烷 CAS No. 102115-82-2](/img/structure/B2563632.png)

2-溴螺[3.3]庚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

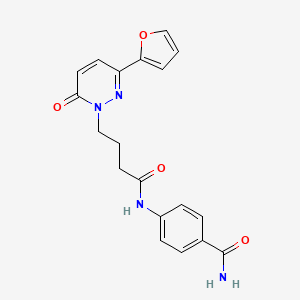

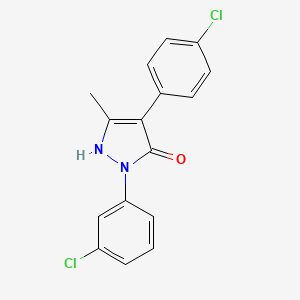

2-Bromospiro[3.3]heptane is a spirocyclic compound, which is a type of bicyclic organic compound that includes two rings that share a single atom. The spiro[3.3]heptane scaffold is a structural motif found in various synthetic compounds that have potential applications in medicinal chemistry and materials science due to their unique three-dimensional structures.

Synthesis Analysis

The synthesis of spirocyclic compounds is an area of interest in organic chemistry. Although the provided papers do not directly discuss 2-Bromospiro[3.3]heptane, they do provide insights into the synthesis of related spirocyclic compounds. For instance, the synthesis of 2,6-diazaspiro[3.3]heptane is reported to be concise and scalable, indicating that similar methodologies could potentially be applied to the synthesis of 2-Bromospiro[3.3]heptane . Additionally, the multigram synthesis of 6,6-difluorospiro[3.3]heptane-derived building blocks suggests that the spiro[3.3]heptane scaffold can be functionalized at different positions, which could be relevant for the synthesis of 2-Bromospiro[3.3]heptane .

Molecular Structure Analysis

Spirocyclic compounds like 2-Bromospiro[3.3]heptane are known for their rigid and unique molecular structures. The synthesis of 2,2,6,6-tetramethyl-4-metallaspiro[3.3]heptanes provides an example of how the spiro[3.3]heptane core can be modified to include different elements such as silicon and germanium, which may affect the compound's properties and reactivity .

Chemical Reactions Analysis

The reactivity of spirocyclic compounds is influenced by their three-dimensional structure and the functional groups attached to them. The papers describe various reactions involving spirocyclic scaffolds, such as arene amination reactions yielding N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes , and the addition of 2-bromoethanesulfonyl bromide to a related tricyclic compound . These reactions highlight the potential chemical transformations that 2-Bromospiro[3.3]heptane could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are determined by their molecular structure. While the papers do not provide specific data on 2-Bromospiro[3.3]heptane, they do offer insights into the properties of related compounds. For example, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, suggests that spirocyclic compounds can exhibit rigidity and may serve as analogues of more flexible molecules . This information could be relevant when considering the physical properties of 2-Bromospiro[3.3]heptane, such as its conformational stability.

科学研究应用

高级二氟螺[3.3]庚烷衍生构建模块的多克合成

开发了一种构建 6,6-二氟螺[3.3]庚烷的方法,它是宝石二氟环烷的构象受限异构体。这导致使用共同的合成前体创建了新颖的 2-单和 2,2-双官能化二氟螺[3.3]庚烷构建模块 (Olifir 等人,2020 年)。

2-氧杂-6-氮杂螺[3.3]庚烷磺酸盐的合成和性质

提出了一种改进的 2-氧杂-6-氮杂螺[3.3]庚烷合成方法。当以磺酸盐分离时,这种通常以草酸盐分离的化合物显示出改善的稳定性和溶解性,从而能够更广泛地应用反应条件 (van der Haas 等人,2017 年)。

过渡金属配位中的螺环硫和硒配体

像 2,6-二硫螺[3.3]庚烷和 2,6-二硒螺[3.3]庚烷这样的螺环已被用作配位过渡金属中心的分子刚性棒。这些化合物已通过光谱方法和 X 射线衍射得到充分表征 (Petrukhina 等人,2005 年)。

新型角螺环氮杂环丁烷的合成

实现了新型角氮杂螺[3.3]庚烷的合成,包括宝石二氟和宝石二甲基变体。这些化合物已显示出作为文库成员或制备规模的药物发现的潜力 (Guérot 等人,2011 年)。

3-溴-2,2-双(溴甲基)-丙醇的化学转化

在水溶液中研究了 3-溴-2,2-双(溴甲基)丙醇的自发分解的机理和动力学,该分解形成 2,6-二氧杂螺[3.3]-庚烷等产物。由于含水层中 TBNPA 的高浓度持续存在,这些发现具有环境影响 (Ezra 等人,2005 年)。

新型轴向手性分子的设计

设计了一种新的轴向手性二膦,2,6-二膦螺[3.3]庚烷,显示出构象刚性。它的轴向不对称性是由于两个磷杂环系统的褶皱,使其成为手性分子设计的重要贡献 (Naruse & Kugiya,2013 年)。

作用机制

安全和危害

属性

IUPAC Name |

2-bromospiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-6-4-7(5-6)2-1-3-7/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRZDAOWARBVFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromospiro[3.3]heptane | |

CAS RN |

102115-82-2 |

Source

|

| Record name | 2-bromospiro[3.3]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2563549.png)

![diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563552.png)

![7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563556.png)

triazin-4-one](/img/structure/B2563561.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2563562.png)

![5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol](/img/structure/B2563571.png)